3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl rings, the addition of the methyl groups, and the formation of the propiophenone group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that this compound could participate in various organic reactions, such as substitution or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact molecular structure. These properties could be determined through experimental testing .Scientific Research Applications
1. Photovoltaic Performance in Solar Cells
3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone has been implicated in the development of efficient ruthenium sensitizers for dye-sensitized solar cells. The use of this compound in solar cells has shown remarkable stability under prolonged light exposure, making it a promising candidate for solar energy applications (Kim et al., 2010).
2. Role in C–C Bond Activation Studies
The compound has been studied in the context of rhodium-mediated C–C bond activation. Such studies are crucial for understanding complex chemical reactions and the development of new catalytic processes (Baksi et al., 2007).
3. Inhibitory Effect Against CDK2
Research suggests that derivatives of this compound might exhibit inhibitory effects against Cyclin-Dependent Kinase 2 (CDK2), which is significant in the development of new antitumor agents (Karakurt et al., 2016).
4. Nonlinear Optical (NLO) Properties
The compound has been explored for its nonlinear optical properties. It has shown potential in fields like photonics and telecommunications due to its high NLO activity (Demircioğlu et al., 2014).
5. Photosensitive and Thermosetting Polymer Development
This compound plays a role in the synthesis of photosensitive and thermosetting polymers, which are crucial for high-performance materials used in various industrial applications (Matsumoto et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that the structure of a compound plays a significant role in its interaction with its targets . The presence of the 2,3-dimethylphenyl group and the thiomethylpropiophenone moiety could influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and pain signaling
Pharmacokinetics
Similar compounds are known to be rapidly distributed and mainly metabolized in the liver . The impact of these properties on the bioavailability of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone would need further investigation.
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level, including anti-inflammatory and analgesic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,3-Dimethylphenyl)-2’-thiomethylpropiophenone. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . .
Safety and Hazards
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-7-6-8-15(14(13)2)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSVGWSLYLICFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644623 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-29-4 |
Source
|
Record name | 3-(2,3-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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